![molecular formula C13H18O3 B12570751 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol CAS No. 188644-17-9](/img/structure/B12570751.png)
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is an organic compound characterized by the presence of a phenylprop-2-en-1-yl group attached to an ethoxyethanol backbone. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 3-phenylprop-2-en-1-ol with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the phenylprop-2-en-1-yl group and the ethylene glycol, resulting in the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistent production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Brominated or nitrated derivatives
Applications De Recherche Scientifique
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s phenylprop-2-en-1-yl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-en-1-ol: A structurally similar compound with a simpler backbone, lacking the ethoxyethanol moiety.
2-Methyl-3-phenyl-2-propen-1-ol: Another related compound with a methyl group attached to the propenyl chain.
Uniqueness
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is unique due to its combination of aromatic and aliphatic elements, providing a versatile platform for various chemical modifications and applications. Its ethoxyethanol backbone enhances its solubility and reactivity compared to simpler analogs.
Propriétés
Numéro CAS |
188644-17-9 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-[2-(3-phenylprop-2-enoxy)ethoxy]ethanol |
InChI |
InChI=1S/C13H18O3/c14-8-10-16-12-11-15-9-4-7-13-5-2-1-3-6-13/h1-7,14H,8-12H2 |
Clé InChI |
KYRKFHALOJTSRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
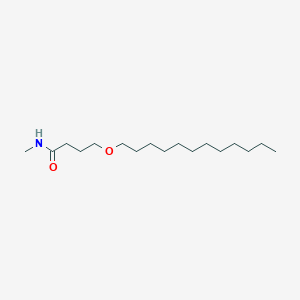

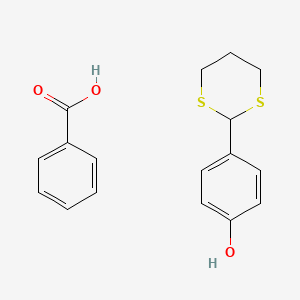
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
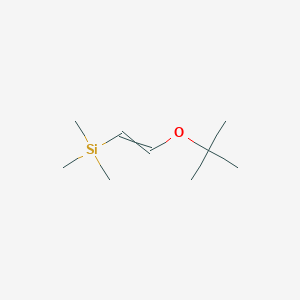
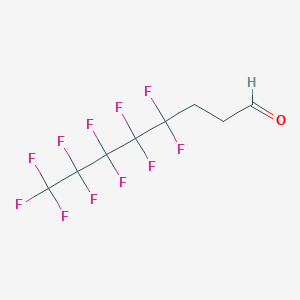
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
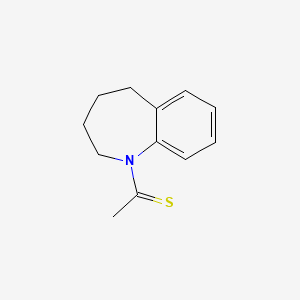
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
